molecular formula C55H66ClN7O9S B12510797 1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B12510797
M. Wt: 1036.7 g/mol
InChI Key: FYSWLIFIYIVHPI-UHFFFAOYSA-N
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Description

The compound 1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including amides, ethers, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.

    Introduction of the thiazole ring: This step may involve the cyclization of appropriate thioamide precursors.

    Attachment of the pyrrolidine ring: This can be accomplished through nucleophilic substitution reactions.

    Final assembly: The various fragments are coupled together using peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and thiazole moiety can be oxidized under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, while the amide groups can participate in nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The aromatic rings and amide groups may facilitate binding to proteins or nucleic acids, while the thiazole and pyrrolidine rings could modulate the activity of enzymes or receptors. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
  • This compound

Uniqueness

This compound is unique due to its complex structure, which combines multiple bioactive moieties. This allows it to interact with a wide range of molecular targets, potentially leading to diverse biological activities.

Properties

IUPAC Name

1-[2-[[2-[2-[2-[2-[[4-[1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWLIFIYIVHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66ClN7O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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